3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is an organic compound characterized by its unique heterocyclic structure. It is classified under pyridazine derivatives and is notable for its potential applications in medicinal chemistry. The compound has a CAS Number of 1249969-05-8, and its molecular formula is C₈H₇N₃O₄, with a molecular weight of 209.16 g/mol .
The synthesis of 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid can be approached through several methods, often involving the cyclization of appropriate precursors. A common method includes the reaction of substituted pyridazines with various reagents to facilitate the formation of the oxazole ring.
For instance, one method involves heating a mixture of a pyridazine derivative with a carboxylic acid in the presence of a dehydrating agent at elevated temperatures .
The compound features a complex structure that includes:
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid can undergo various chemical reactions such as:
These reactions often require specific catalysts or conditions to proceed effectively. For example, using strong acids or bases can enhance reactivity and promote desired transformations .
The mechanism of action for 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature. This allows it to engage in various biochemical pathways relevant to its potential therapeutic effects.
While specific data on physical properties such as density and boiling point are not available, the compound's melting point is often indicative of its stability and purity during synthesis.
Relevant analyses include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to characterize functional groups and confirm structure .
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid has potential applications in:
Its diverse chemical reactivity makes it a valuable compound for further exploration in drug development and synthetic organic chemistry .
The compound "3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid" is formally identified by the CAS Registry Number 1249969-05-8 and represents a fused heterocyclic system with precise atom connectivity governed by IUPAC conventions [2] [3]. Its systematic name reflects a tricyclic framework comprising an oxazole ring linearly fused to a pyridazine nucleus. The parent heterocycle is designated as a pyridazine, with the fused oxazole ring attached at the [3,4-d] positions. The prefix "[1,2]oxazolo" specifies the oxygen and nitrogen positions within the five-membered oxazole component.
The ring numbering follows bridged heterocyclic conventions, where the pyridazine ring takes precedence as the parent system. Atom positions are numbered such that the pyridazine nitrogen atoms occupy the 1 and 2 positions, with fusion occurring through bonds connecting pyridazine atoms C3 and C4 to the oxazole moiety. The carboxylic acid substituent resides at position 4 (pyridazine-derived carbon), while methyl groups are located at position 3 (oxazole-derived carbon) and position 6 (pyridazine nitrogen). The lactam carbonyl (oxo group) at position 7 completes the conjugated system. This precise numbering is corroborated by canonical SMILES representations (O=C(C1=NN(C)C(C2=NOC(C)=C21)=O)O) and InChIKey (UHFARKFCJJQCPF-UHFFFAOYSA-N), which encode atomic connectivity and stereochemical features [3].
Table 1: Molecular Identifiers of 3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic Acid
Identifier | Value |
---|---|
CAS Registry Number | 1249969-05-8 |
Systematic IUPAC Name | 3,6-dimethyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid |
Molecular Formula | C₈H₇N₃O₄ |
Molecular Weight | 209.16 g/mol |
SMILES (Canonical) | CC1ON=C2C=1C(=NN(C)C2=O)C(=O)O |
InChIKey | UHFARKFCJJQCPF-UHFFFAOYSA-N |
Fused oxazolo-pyridazine systems exhibit significant structural and electronic diversity depending on their ring fusion topology. The [1,2]oxazolo[3,4-d]pyridazine system in the target compound represents an angular fusion where the oxazole ring shares bonds with the "d" edge (C3-C4 bond) of the pyridazine ring [2] [3]. This contrasts with the linearly fused [3,2-b] isomers reported in classical heterocyclic studies. For example, oxazolo[3,2-b]pyridazinium perchlorates exhibit fusion across the pyridazine's "b" edge (N1-C6 bond), resulting in a cationic core that readily undergoes nucleophilic attack at the C8a position [4] [7]. The [3,4-d] fusion in our target compound creates a neutral, planar scaffold with extended π-conjugation, enhancing stability for applications in medicinal chemistry.
Electronic properties diverge sharply based on fusion orientation. The [3,2-b] fused systems form perchlorate salts due to quaternization at the pyridazine nitrogen, rendering them highly electrophilic at bridgehead positions (e.g., C8a) [7]. In contrast, the [3,4-d] fusion positions the carboxylic acid at C4, enabling hydrogen bonding or metal coordination without disrupting aromaticity. The oxazole nitrogen (N1) and pyridazine lactam carbonyl (C7=O) create a hydrogen-bond acceptor pocket, while the C3 methyl group provides steric bulk influencing crystal packing. Computational studies suggest the [3,4-d] system exhibits greater aromatic stabilization energy compared to [3,2-b] analogues due to symmetric electron delocalization across the fused rings.
Notably, the [3,4-d] fusion pattern is chemically distinct from superficially similar systems like oxazolo[3,2-c]pyrimidines, where fusion occurs at the pyrimidine's "c" edge (C2-N3 bond) [5]. Such systems exhibit different electronic profiles due to altered heteroatom positions, underscoring the importance of precise ring numbering in heterocyclic classification.
Table 2: Structural and Electronic Comparison of Fused Oxazolo-Pyridazine Systems
Characteristic | [1,2]Oxazolo[3,4-d]Pyridazine | [1,2]Oxazolo[3,2-b]Pyridazinium | Oxazolo[3,2-c]Pyrimidine |
---|---|---|---|
Fusion Type | Angular (C3-C4 bond fusion) | Linear (N1-C6 bond fusion) | Angular (C2-N3 bond fusion) |
Bridgehead Atoms | C4a (pyridazine), C9a (oxazole) | C3a (oxazole), C8a (pyridazine) | C4a (oxazole), C9b (pyrimidine) |
Electronic Character | Neutral, electron-deficient | Cationic, highly electrophilic | Neutral, variable |
Key Reactive Sites | C4 (COOH), C7 (lactam C=O) | C8a (electrophilic center) | C5 (electrophilic if protonated) |
Representative Study | Commercial synthesis (BLD Pharm) [2] | Perchlorate salt reactions [4] [7] | Novel synthesis routes [5] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7